CCRIS 779

Description

Historical Trajectory of Related Compound Investigations

The broader class of polycyclic aromatic hydrocarbons (PAHs), to which 9-Methylanthracene (B110197) belongs, has a rich history in chemical research, with their initial discovery in coal tar during the 19th century researchgate.net. Anthracene (B1667546), the parent compound of 9-Methylanthracene, was first identified in 1866 by Fritzsche, who noted its ability to form a crystalline precipitate upon exposure to sunlight, which could then regenerate anthracene upon melting rroij.com. This early work laid the groundwork for understanding the photophysical and photochemical properties of anthracene derivatives rroij.comresearchgate.netresearchgate.net.

Investigations into 9-Methylanthracene itself date back several decades. Early research, as documented in the Chemical Carcinogenesis Research Information System (CCRIS) database, includes studies from the 1960s and 1980s that reported human mutation data and raised questions regarding its potential carcinogenicity frontiersin.orglookchem.com. The compound has also been listed in the United States Environmental Protection Agency's (EPA) Toxic Substances Control Act (TSCA) Inventory, indicating its historical presence and regulation in commercial activities frontiersin.orgnih.gov. The extensive study of anthracene and its derivatives has been driven by their intriguing photophysical, photochemical, and biological characteristics researchgate.netresearchgate.net.

Significance of the Compound in Modern Chemical Biology and Therapeutic Development

9-Methylanthracene serves as a versatile intermediate in pharmaceutical and chemical research bayvillechemical.netfishersci.cachemicalbook.com. Its significance in modern chemical biology and therapeutic development stems largely from the diverse functionalities and biological activities exhibited by its derivatives.

Anthracene derivatives, including those structurally related to 9-Methylanthracene, are widely utilized as fluorescent probes in biological systems, chemical sensors, and optoelectronic materials, leveraging their inherent fluorescence properties frontiersin.orgresearchgate.net. In the medicinal field, certain anthracene derivatives have demonstrated efficacy as anti-cancer agents, primarily through their ability to intercalate with DNA, thereby disrupting cellular processes rroij.comfrontiersin.org. A notable example includes anthraquinones, a class of anthracene-9,10-dione derivatives, which are recognized for their value in anticancer drug development. Prominent drugs such as doxorubicin (B1662922) and mitoxantrone, which are anthraquinone-based, are successfully employed in chemotherapy for hematological malignancies and solid tumors researchgate.net. Beyond oncology, anthraquinone (B42736) derivatives also exhibit a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant effects researchgate.netfrontiersin.org.

More recently, specific research has focused on novel 9-Methylanthracene derivatives for their potential in targeted therapeutic strategies. For instance, recent studies have explored these derivatives as p53 activators and MDM4 inhibitors for the treatment of glioblastoma multiforme (GBM), an aggressive brain tumor bohrium.comnih.govmdpi.com. These novel compounds have shown promising in vitro antitumor activities by suppressing MDM4 protein expression and upregulating p53 protein levels, leading to cell cycle arrest and apoptosis in cancer cells bohrium.comnih.gov. Compound 13e, an analog derived from a 9-methylanthracene skeleton, has demonstrated excellent anti-glioma activity in in vitro settings, suggesting its potential as a lead compound for new anti-glioma drug development bohrium.comnih.gov.

Beyond biological applications, 9-Methylanthracene has also been a subject of study in materials science, particularly concerning its photomechanical response and solid-state photochemical reaction kinetics, where it can undergo autocatalytic photodimerization rsc.org. Its photostability and the formation of degradation photoproducts have also been investigated, revealing that oxidation products like hydroxy and carbonyl compounds are formed during its photodegradation researchgate.net.

Classification within Relevant Chemical and Pharmacological Categories

9-Methylanthracene is chemically classified as a Polycyclic Aromatic Hydrocarbon (PAH) wikipedia.orgresearchgate.netlibretexts.orgchemistry-matters.com. PAHs are organic compounds composed of multiple fused aromatic rings. Specifically, 9-Methylanthracene consists of three linearly fused benzene (B151609) rings with a methyl group attached at the 9th position frontiersin.orgwikipedia.orgdrugbank.com. This structural characteristic places it within the broader chemical class of anthracenes drugbank.com.

From a pharmacological perspective, while 9-Methylanthracene itself is primarily regarded as a chemical intermediate and a research reagent, its significance in therapeutic development is through its derivatives. The parent compound, anthracene, and its modified forms, including 9-Methylanthracene derivatives, contribute to several pharmacological categories. These include:

Anticancer Agents: Many anthracene derivatives, particularly anthraquinones, are known for their antineoplastic activity, often by DNA intercalation rroij.comfrontiersin.orgresearchgate.netresearchgate.net.

Antimicrobial Agents: Certain anthracene derivatives have demonstrated antimicrobial properties researchgate.netresearchgate.net.

Anti-inflammatory Agents: Some anthraquinone derivatives also exhibit anti-inflammatory effects researchgate.netresearchgate.netfrontiersin.org.

Chemical Probes/Activators: Novel 9-Methylanthracene derivatives are being developed as p53 activators and MDM4 inhibitors, highlighting their role as chemical tools to modulate biological pathways relevant to disease bohrium.comnih.gov.

It is important to note that while historical data indicates 9-Methylanthracene as a "questionable carcinogen with experimental tumorigenic data" frontiersin.orglookchem.com, its current academic utility is focused on its role as a synthetic intermediate and for developing derivatives with specific biological activities.

Detailed Research Findings

Recent research has highlighted the potential of novel 9-Methylanthracene derivatives in cancer therapy, specifically for glioblastoma multiforme (GBM). A study designed and synthesized 43 analogs of XI-011, a small molecule that inhibits MDM4 expression in cancer cells and is derived from a 9-methylanthracene skeleton bohrium.comnih.gov.

Table 1: In Vitro Anti-Glioma Activity of Selected 9-Methylanthracene Derivatives

| Compound | IC₅₀ (µM) against U87 cells | Key Mechanism |

| 13d | < 2 | MDM4 suppression, p53 upregulation, cell cycle arrest, apoptosis induction bohrium.comnih.gov |

| 13e | 0.53 | MDM4 suppression, p53 upregulation, cell cycle arrest (G2/M phase), apoptosis induction bohrium.comnih.gov |

| 14a | < 2 | MDM4 suppression, p53 upregulation, cell cycle arrest, apoptosis induction bohrium.comnih.gov |

| 14b | < 2 | MDM4 suppression, p53 upregulation, cell cycle arrest, apoptosis induction bohrium.comnih.gov |

| 14n | < 2 | MDM4 suppression, p53 upregulation, cell cycle arrest, apoptosis induction bohrium.comnih.gov |

Note: IC₅₀ values indicate the half maximal inhibitory concentration, with lower values indicating higher potency.

Compound 13e notably demonstrated the most potent anti-glioma activity among the tested analogs. Mechanistic analyses revealed that 13e suppressed MDM4 protein expression and upregulated p53 protein levels in U87 cells, leading to cell cycle arrest at the G2/M phase and inducing apoptosis bohrium.comnih.gov. These findings underscore the potential of anthracenyl skeleton compounds as promising p53 activators for GBM treatment.

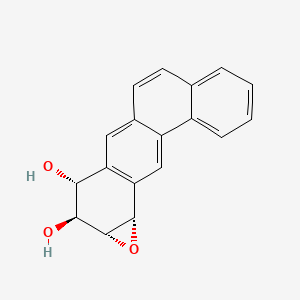

Structure

3D Structure

Properties

CAS No. |

63038-82-4 |

|---|---|

Molecular Formula |

C18H14O3 |

Molecular Weight |

278.3 g/mol |

IUPAC Name |

(4S,6R,7S,8R)-5-oxapentacyclo[9.8.0.03,9.04,6.014,19]nonadeca-1,3(9),10,12,14,16,18-heptaene-7,8-diol |

InChI |

InChI=1S/C18H14O3/c19-15-13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14(13)17-18(21-17)16(15)20/h1-8,15-20H/t15-,16+,17+,18-/m1/s1 |

InChI Key |

QMVDCUCAPJTHNE-VSZNYVQBSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5C(O5)C(C4O)O |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)[C@H]5[C@H](O5)[C@H]([C@@H]4O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5C(O5)C(C4O)O |

Origin of Product |

United States |

Molecular Pharmacology and Mechanistic Elucidation of Compound Action

Identification and Characterization of Primary Molecular Targets

Temsirolimus (B1684623) exerts its effects by primarily targeting mTOR and influencing various associated signaling cascades.

Temsirolimus functions as an allosteric inhibitor of mTOR, specifically targeting mTOR complex 1 (mTORC1). plos.orgprobes-drugs.orgselleck.co.jpresearchgate.netascopubs.org Upon binding to FKBP-12, the resulting drug-protein complex inhibits the kinase activity of mTOR. This inhibition leads to a reduction in the phosphorylation of key downstream effectors of mTORC1, notably p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). aetna.complos.orgprobes-drugs.orgselleck.co.jpascopubs.org The dephosphorylation of these targets results in a decrease in protein synthesis, cell cycle arrest at the G0/G1 phase, and inhibition of cell proliferation. guidetopharmacology.orgaetna.comprobes-drugs.org While primarily affecting mTORC1, higher concentrations of temsirolimus can also influence mTOR complex 2 (mTORC2). plos.orgnih.gov

Table 1: Key Downstream Effects of Temsirolimus on mTORC1 Signaling

| Downstream Target | Effect of Temsirolimus | Consequence |

| p70S6 Kinase | Inhibition of phosphorylation aetna.complos.orgprobes-drugs.orgselleck.co.jpascopubs.org | Decreased ribosomal protein S6 phosphorylation aetna.comselleck.co.jp |

| 4E-BP1 | Inhibition of phosphorylation plos.orgprobes-drugs.orgascopubs.orgplos.org | Reduced cap-dependent translation probes-drugs.org |

| Cell Cycle | G0/G1 arrest aetna.complos.org | Inhibition of cell proliferation guidetopharmacology.org |

| Protein Synthesis | Marked decline selleck.co.jp | Reduced translation of mRNAs probes-drugs.org |

Direct modulation of Ubiquitin-Conjugating Enzyme E2 C (UBE2C) expression or function by temsirolimus is not extensively documented as a primary mechanism of action. However, research indicates a relationship between UBE2C expression and sensitivity to various chemotherapeutic agents, including temsirolimus. High UBE2C expression has been associated with resistance to several drugs, such as axitinib, erlotinib, pazopanib, sunitinib, and temsirolimus, in certain cancer types like renal cell carcinoma. researchgate.netresearchgate.net UBE2C itself is known to be upregulated in numerous cancers and plays a role in cell cycle regulation, proliferation, and drug resistance. researchgate.netaging-us.complos.orgdovepress.com This suggests that UBE2C levels may influence the efficacy of temsirolimus rather than being directly modulated by it.

Temsirolimus does not directly target the Epidermal Growth Factor Receptor (EGFR). However, significant crosstalk exists between the mTOR pathway and EGFR-associated signaling cascades. EGFR, a receptor tyrosine kinase, activates downstream proliferative signaling pathways, including the PI3K/Akt/mTOR pathway and the Ras/MAPK pathway. ascopubs.orgnih.govresearchgate.netnih.govmdpi.com Resistance to anti-EGFR therapies can occur through the activation of the PI3K/Akt/mTOR pathway. nih.govnih.gov Conversely, inhibition of mTORC1 by agents like temsirolimus can lead to compensatory activation of EGFR signaling. This activation can occur through mechanisms such as the activation of c-Src or the release of FOXO1/3a, which then leads to EGFR tyrosine phosphorylation and subsequent activation of the Erk1/2 signaling pathway. nih.gov Consequently, combining temsirolimus with EGFR inhibitors has been explored as a strategy to overcome resistance to either therapy and enhance anti-tumor activity. plos.orgnih.govnih.gov

Modulation of Ubiquitin-Conjugating Enzyme E2 C (UBE2C) Expression and Function

Detailed Analysis of Downstream Intracellular Signaling Pathway Perturbations

The inhibition of mTOR by temsirolimus leads to various perturbations in downstream intracellular signaling pathways, most notably affecting the PI3K/Akt and MAPK networks.

The PI3K/Akt/mTOR signaling axis is a crucial pathway regulating cell growth, proliferation, and survival. plos.orgascopubs.orgnih.govresearchgate.netmdpi.comnih.gov While temsirolimus primarily acts on mTOR, which is downstream of PI3K/Akt, its inhibition of mTORC1 can paradoxically lead to a compensatory increase in Akt phosphorylation. aetna.complos.orgresearchgate.netascopubs.orgnih.govnih.gov This feedback activation of the PI3K/Akt pathway can contribute to resistance to mTORC1 inhibitors. plos.orgresearchgate.netnih.gov Studies have shown that combining temsirolimus with PI3K or Akt inhibitors can overcome this compensatory activation, leading to synergistic inhibition of cell growth and enhanced cell death by blocking multiple arms of the pathway. plos.orgresearchgate.netresearchgate.net

Table 2: Influence of Temsirolimus on PI3K/Akt Signaling

| Pathway Component | Effect of Temsirolimus (Monotherapy) | Combined Treatment Effect (with PI3K/Akt Inhibitors) |

| mTORC1 | Inhibition aetna.complos.orgprobes-drugs.orgselleck.co.jpascopubs.org | Enhanced inhibition plos.org |

| Akt Phosphorylation | Compensatory increase plos.orgresearchgate.netascopubs.orgnih.govnih.gov | Inhibition plos.orgresearchgate.netresearchgate.net |

| Cell Growth | Modest inhibition plos.org | Synergistic inhibition plos.orgresearchgate.net |

| Cell Death | Induction of apoptosis guidetopharmacology.orgaetna.comselleck.co.jp | Enhanced apoptosis aetna.complos.orgresearchgate.net |

The Mitogen-Activated Protein Kinase (MAPK) signaling network, including the Ras/Raf/MEK/ERK cascade, is another critical pathway involved in cell proliferation, growth, and differentiation. researchgate.netmdpi.comfrontiersin.org While not a direct target, temsirolimus-mediated mTOR inhibition can lead to alterations in the MAPK pathway through feedback mechanisms. aetna.comnih.govnih.gov Specifically, inhibition of mTOR has been observed to activate p44/42 MAPK, sometimes via a PI3K-dependent feedback loop. nih.gov This compensatory activation of the MAPK pathway can contribute to acquired resistance to temsirolimus. nih.govnih.gov Consequently, combining temsirolimus with specific inhibitors of the MAPK signaling pathway has been shown to overcome this resistance and enhance anti-tumor effects. aetna.comnih.govnih.gov

Regulation of Androgen Receptor (AR) Target Gene Expression

CCI-779 has been shown to significantly inhibit the expression of UBE2C, both at the messenger RNA (mRNA) and protein levels, in androgen receptor (AR)-positive castration-resistant prostate cancer (CRPC) cell models, specifically abl and C4-2B cells. UBE2C, or Ubiquitin Conjugating Enzyme E2 C, has been identified as a CRPC-specific AR target gene that is crucial for CRPC growth guidetopharmacology.org, wikidata.org.

The molecular mechanisms underlying CCI-779's inhibition of UBE2C gene expression involve a reduction in the binding of several AR co-activators, including SRC1, SRC3, p300, and MED1, to the UBE2C enhancers. This diminished co-activator binding subsequently leads to a decrease in RNA polymerase II loading to the UBE2C promoter, thereby attenuating UBE2C transcription guidetopharmacology.org, wikidata.org.

Impact on Fundamental Cellular Processes

CCI-779 exerts a profound impact on various fundamental cellular processes, contributing to its observed anti-tumor activities.

Cell Cycle Progression Modulation, with Emphasis on G2/M Phase

CCI-779 has been demonstrated to inhibit cell cycle progression in both G1/S and G2/M phases. Treatment with CCI-779 leads to an accumulation of cells in the G2/M phase of the cell cycle guidetopharmacology.org, wikidata.org. This G2/M arrest is particularly significant given that UBE2C plays an essential role in promoting G2/M phase cell-cycle progression in prostate cancer cells. The observed inhibition of UBE2C expression by CCI-779 is consistent with its ability to impede G2/M phase progression guidetopharmacology.org.

Mechanisms of Cellular Proliferation Inhibition

CCI-779 significantly decreases the proliferation of abl cells both in vitro and in vivo guidetopharmacology.org, wikidata.org. The primary mechanism for this antiproliferative effect is the inhibition of cell cycle progression, affecting both the G1/S and G2/M phases guidetopharmacology.org, wikidata.org. Furthermore, this inhibition of proliferation is, at least in part, mediated through a UBE2C-dependent mechanism guidetopharmacology.org.

Analysis of Compound Effects on Cell Invasion and Migration

Studies have revealed that exposure of CRPC cell lines, such as abl and C4-2B, to CCI-779 results in a decrease in cell invasion guidetopharmacology.org, wikidata.org. This inhibitory effect on cell invasion is largely mediated by the compound's impact on UBE2C expression guidetopharmacology.org. UBE2C has been shown to be positively correlated with metastasis in various cancer types, highlighting the importance of its downregulation by CCI-779 in inhibiting invasive cellular phenotypes guidetopharmacology.org.

Studies on Gene Transcription and Messenger RNA Stability (e.g., UBE2C mRNA)

CCI-779 influences UBE2C mRNA levels through a dual mechanism involving both attenuated gene transcription and decreased messenger RNA (mRNA) stability guidetopharmacology.org. The molecular mechanisms for CCI-779 inhibition of UBE2C gene expression include a reduction in RNA polymerase II loading to the UBE2C promoter guidetopharmacology.org, wikidata.org.

Regarding mRNA stability, CCI-779 actively destabilizes UBE2C mRNA. In abl cells, treatment with CCI-779 shortened the half-life (t1/2) of UBE2C mRNA.

Table 1: Effect of CCI-779 on UBE2C mRNA Half-Life in abl Cells

| Treatment | UBE2C mRNA Half-Life (t1/2) |

| Vehicle | 10.97 ± 0.21 hours guidetopharmacology.org |

| CCI-779 | 8.52 ± 0.19 hours guidetopharmacology.org |

Structure Activity Relationship Sar Studies and Computational Drug Design

Investigative Methodologies for Ligand-Target Interactions

Investigative methodologies for ligand-target interactions are crucial for understanding how small molecules (ligands) bind to and modulate the function of biological macromolecules (targets), typically proteins. These methodologies can involve both experimental techniques and computational approaches. Computational methods are routinely used to explore the binding mechanisms, predict binding affinities, and guide the design of novel compounds with desired interactions. cecam.org The goal is to elucidate the molecular forces and structural features that govern the recognition and binding process, which is essential for rational drug design.

Advanced Computational Approaches in Molecular Design and Discovery

Advanced computational approaches play a pivotal role in modern molecular design and drug discovery by providing efficient means to analyze vast chemical spaces, predict molecular properties, and simulate complex biological interactions. cecam.org These methods can be broadly categorized into ligand-based and structure-based approaches, depending on the available information about the target protein. cecam.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based computational approach that establishes mathematical relationships between the chemical structures of compounds and their observed biological activities. mpg.denusmods.com QSAR models use physicochemical properties (e.g., hydrophobicity, electronic properties, steric parameters) or molecular descriptors derived from the chemical structure to predict the activity of new or untested compounds. nih.gov The underlying principle is that similar structures tend to exhibit similar activities. oecd.org QSAR models are valuable for predicting various biological endpoints, including toxicity and efficacy, and for guiding the design of new molecules with improved properties. canada.caeuropa.eu

Molecular docking simulations are structure-based computational techniques used to predict the preferred orientation (pose) of a ligand when bound to a macromolecular target, and to estimate the binding affinity between them. mpg.denusmods.com This method treats the ligand and the target as flexible entities, allowing for conformational adjustments during the binding process. cecam.org Docking algorithms explore various binding poses and score them based on interaction energies, identifying the most energetically favorable binding modes. mpg.de Molecular docking is widely applied in virtual screening to identify potential drug candidates from large chemical databases by evaluating their predicted binding to a specific target. nih.govaging-us.comnih.govarxiv.org

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the time-dependent behavior of atoms and molecules. mpg.denusmods.com Unlike static docking methods, MD simulations account for the flexibility and conformational changes of both the ligand and the target protein in a realistic environment, such as in the presence of solvent molecules. cecam.orgnih.gov These simulations are crucial for understanding the stability of ligand-protein complexes, identifying key interactions that persist over time, and analyzing the energetic landscape of binding. chemrxiv.orgnih.gov MD simulations can also reveal induced-fit mechanisms and allosteric effects, offering deeper insights into ligand-target interactions beyond what static models can provide. cecam.orgnih.gov

Virtual screening (VS) is a computational technique used to efficiently search large chemical libraries for compounds likely to possess desired biological activity. nusmods.comnih.gov It significantly accelerates the hit identification phase of drug discovery. cecam.org

Structure-Based Virtual Screening (SBVS) relies on the known three-dimensional structure of the target protein. It typically involves molecular docking of compounds from a database into the target's binding site, followed by ranking based on predicted binding affinity. cecam.orgnih.govaging-us.comnih.gov

Ligand-Based Virtual Screening (LBVS) is employed when the target structure is unknown or unreliable. It uses information from known active ligands, such as their chemical features or pharmacophores, to identify new compounds with similar properties. cecam.orgmpg.denih.govarxiv.org

Pharmacophore-Based Approaches are a subset of LBVS, where a pharmacophore model represents the essential steric and electronic features required for a molecule to interact with a specific biological target and elicit a biological response. These models are used to query databases for compounds that match the defined pharmacophoric features. mpg.denusmods.comnaturalproducts.net

Homology modeling, also known as comparative protein structure modeling, is a computational method used to predict the three-dimensional (3D) structure of a protein (the "target") based on its amino acid sequence and the known experimental 3D structure of one or more related proteins (the "templates"). mpg.denusmods.comnih.govscielo.org.zaresearchgate.net The method relies on the principle that protein structures are more conserved than their amino acid sequences. nih.govscielo.org.za It involves identifying suitable templates, aligning the target sequence with the template structure, building the backbone and side chains, and then refining and validating the resulting 3D model. nih.govscielo.org.zaresearchgate.netstanford.edu Homology modeling is particularly useful when experimental structures are unavailable, providing a basis for structure-based drug design approaches like molecular docking and virtual screening. cecam.orgscielo.org.zanih.gov

Virtual Screening Methodologies: Structure-Based, Ligand-Based, and Pharmacophore-Based Approaches

Leveraging Machine Learning and Artificial Intelligence in Compound Research

The integration of Artificial Intelligence (AI) and Machine Learning (ML) has revolutionized compound research and drug discovery by enabling the rapid and effective analysis of vast volumes of biological and chemical data mdpi.comdovepress.comfarmaciajournal.com. AI, as a subfield of computer science, focuses on developing systems that can perform tasks traditionally associated with human intelligence, such as learning, reasoning, and pattern recognition mdpi.comnih.gov. ML, a fundamental paradigm within AI, utilizes algorithms to recognize patterns within datasets, allowing machines to learn from data and improve their performance over time mdpi.comnih.gov. This technological advancement significantly enhances the efficiency of drug development by extracting valuable information from massive amounts of biomedical data through a data-driven approach dovepress.com. AI tools and networks can mimic human intelligence, handling large volumes of data with enhanced automation, and are continuously being extended in the pharmaceutical field nih.gov.

Predictive Modeling for Biological Activities and Target Identification

Machine learning algorithms are increasingly employed in drug research to accurately predict molecular interactions and optimize drug structures dovepress.com. These models can predict various biological activities, including the efficacy and potential toxicity of new compounds, thereby accelerating drug discovery and reducing reliance on traditional experimental methods mdpi.comfarmaciajournal.comsci-hub.se. Supervised learning, a common ML method, constructs models by analyzing labeled training datasets to map input features of compounds to specific outputs, such as biological activities or toxicity endpoints sci-hub.se. This allows for the prediction of new compounds' properties and the inference of underlying mechanisms sci-hub.se.

Preclinical Investigation of Biological Activity and Pharmacological Profiles

Development and Application of In Vitro Model Systems for Efficacy Assessment

In vitro model systems are fundamental for the initial assessment of a compound's efficacy, providing controlled environments to study cellular responses.

Temsirolimus (B1684623) (CCI-779) has been evaluated across a range of human cancer cell lines to determine its anti-proliferative and anti-tumoral effects. Studies have utilized human prostate cancer cell lines, including PC-3 and DU145, to investigate its impact on proliferation and clonogenic survival probes-drugs.org. Furthermore, Temsirolimus has been specifically tested in androgen receptor (AR)-positive castration-resistant prostate cancer (CRPC) cell models, such as abl and C4-2B, demonstrating its ability to inhibit cell proliferation and invasion in these contexts wikidata.org. The compound's anti-tumoral efficacy has also been explored in Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines nih.gov.

To quantify the effects of Temsirolimus on cell survival and viability, various methodologies have been employed. Cell proliferation has been determined using assays such as the WST-1 assay, which measures metabolic activity as an indicator of viable cell numbers wikidata.org. Clonogenic survival assays, which assess the ability of single cells to form colonies, have also been utilized to demonstrate the dose-dependent inhibition of prostate cancer cell lines (PC-3 and DU145) by CCI-779 probes-drugs.org.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely recognized colorimetric method for evaluating cell viability and proliferation. This assay relies on the reduction of the yellow tetrazolium dye MTT to an insoluble purple formazan (B1609692) product by metabolically active cells, with the intensity of the purple color being directly proportional to the number of viable cells. While the MTT assay offers a fast and high-throughput approach, it is an endpoint assay and has limitations, including potential cytotoxicity of the MTT reagent itself and variations in metabolic rates across different cell types which can influence results.

The impact of CCI-779 on the invasive capabilities of cancer cells has been quantified in vitro. Specifically, Temsirolimus was shown to decrease UBE2C-dependent cell invasion in abl and C4-2B CRPC cells wikidata.org. Cellular invasion assays typically employ multi-well plates featuring polycarbonate membrane inserts, where the upper surface is coated with a layer of basement membrane matrix. This matrix acts as a barrier that invasive cells must degrade to pass through the membrane's pores. Once cells have invaded, they are stained and quantified, either by direct microscopic counting or by measuring absorbance after extraction of the stained cells.

Detailed gene and protein expression profiling has provided insights into the molecular mechanisms underlying Temsirolimus's effects. In AR-positive CRPC cell models (abl and C4-2B), CCI-779 was found to inhibit the expression of UBE2C at both the mRNA and protein levels wikidata.org. Mechanistic studies revealed that this inhibition involved a reduction in the binding of androgen receptor co-activators, including SRC1, SRC3, p300, and MED1, to the UBE2C enhancers. This led to a decrease in RNA polymerase II loading at the UBE2C promoter and an attenuation of UBE2C mRNA stability wikidata.org.

Furthermore, investigations into prostate cancer cell lines (PC-3 and DU145) examined the PTEN and phospho-Akt/PKB status, as well as the effect of CCI-779 on the phosphorylation of ribosomal protein S6. These analyses were conducted using immunostaining and/or Western blotting, demonstrating that Temsirolimus inhibited S6 phosphorylation in both cell lines probes-drugs.org. General gene and protein expression profiling in cellular models often involves techniques such as RNA sequencing (RNA-Seq) for global transcriptome analysis and Western blotting for specific protein quantification wikidata.org.

Temsirolimus has demonstrated activity in cellular contexts characterized by acquired resistance to other therapeutic agents. It exhibited anti-tumoral effects in HNSCC cell lines that had developed resistance to cisplatin (B142131) or cetuximab nih.gov. In CRPC models, the anti-tumor activity of CCI-779 is partly attributed to a novel UBE2C-dependent mechanism, which contributes to its efficacy in AR-positive CRPC cells overexpressing UBE2C wikidata.org. Additionally, the compound's ability to inhibit the repopulation of PTEN-negative cancer cells between cycles of chemotherapy suggests a potential strategy for overcoming or mitigating acquired resistance in such settings probes-drugs.org.

Comprehensive Gene and Protein Expression Profiling in Cellular Models

In Vivo Non-Human Studies of Efficacy and Pharmacodynamics

Non-human in vivo studies are crucial for validating the efficacy and understanding the pharmacodynamic profiles of drug candidates in a more complex biological system.

Temsirolimus has shown significant efficacy in non-human in vivo models. It was observed to decrease abl cell proliferation in vivo, complementing the in vitro findings wikidata.org. Furthermore, CCI-779 inhibited the growth of xenografts derived from human prostate cancer cell lines, specifically PC-3 and DU145. Notably, the effects were more pronounced against PC-3 tumors, indicating differential sensitivity in vivo probes-drugs.org.

These in vivo studies, often conducted using animal models such as immunodeficient mice bearing human cancer cell line-derived xenografts (CDX models), are essential for assessing tumor growth dynamics, drug efficacy, and mechanisms of resistance in a living organism. Pharmacodynamic (PD) studies in these models provide critical information on how Temsirolimus affects biological systems, including its mechanism of action and the relationship between drug concentration and its resulting physiological effects, which is vital for optimizing dose selection in subsequent stages of drug development.

Xenograft Models for Evaluating Tumor Growth Inhibition

Xenograft models are a cornerstone in preclinical oncology research for evaluating the in vivo efficacy of novel anticancer agents. These models involve transplanting human cancer cells or tumor tissues into immunocompromised animals, typically mice, to mimic human tumor growth and progression amegroups.orgelifesciences.org. The absence of a functional immune system in these host animals prevents rejection of the human cells, allowing for the establishment and growth of tumors elifesciences.org.

For instance, studies on other compounds have shown significant tumor growth inhibition in xenograft models, with combined treatments demonstrating cooperative effects on tumor progression by blocking specific pathways, such as EGFR- and COX-2-related pathways nih.gov. Similarly, certain PARP inhibitors have demonstrated preferential concentration in tumors compared to plasma in xenograft mouse models, leading to more potent tumor growth inhibition oncotarget.com. If "CCRIS 779" were a compound with anticancer potential, similar methodologies would be applied to assess its ability to inhibit tumor growth in relevant xenograft models.

Application of Animal Models for Disease Progression Research (e.g., cancer models)

Animal models are indispensable tools for understanding the biological behavior of diseases, including cancer, and for testing the efficacy of new therapeutic strategies amegroups.orgmdpi.comnih.gov. Beyond tumor growth inhibition, animal models are utilized to study various aspects of disease progression, including tumor initiation, promotion, invasion, and metastasis amegroups.orgmdpi.com.

Different types of animal models are employed in cancer research, each with specific advantages and limitations:

Transplantable Tumor Models: These include xenograft models (as discussed above) and allograft models, where tumor cells are transplanted from a donor to a host of the same species amegroups.orgelifesciences.org. These models are relatively easy to establish and allow for the study of specific cell lines.

Genetically Engineered Mouse Models (GEMMs): These models involve genetic modifications to induce specific cancers, allowing for the investigation of gene functions and pathways during tumor development and progression amegroups.orgnih.gov. They can accurately simulate the pathophysiology and molecular mechanisms of certain human cancers amegroups.org.

Chemically Induced Malignancies: In these models, animals are exposed to carcinogenic chemicals to induce tumors, which can closely resemble human primary cancers amegroups.org. These models are valuable for evaluating preventive measures and understanding molecular mechanisms of carcinogenesis amegroups.org.

Preclinical Pharmacokinetic and Biotransformation Research Methodologies (Non-Human)

Preclinical pharmacokinetic (PK) and biotransformation research in non-human animal models is essential for understanding how a compound is handled by the body. This involves studying its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are critical for predicting its behavior in humans and optimizing drug candidates genoskin.comnih.govnih.gov.

Investigative Paradigms for Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

ADME studies in animal models provide comprehensive insights into the systemic fate of a compound. These investigations are vital for ensuring that a drug candidate reaches its target effectively while minimizing potential toxicity genoskin.comhelmholtz-hzi.de.

Absorption: This refers to the process by which a compound enters the systemic circulation from its site of administration. In animal models, absorption can be assessed following various routes of administration (e.g., oral, intravenous, dermal) by measuring compound concentrations in plasma over time genoskin.compharmaron.com.

Distribution: Once absorbed, a compound is distributed throughout the body via the bloodstream. Factors influencing distribution include blood flow, drug-protein binding, and tissue permeability genoskin.com. Quantitative whole-body autoradiography (QWBA) is a key technique used to determine the tissue distribution and concentrations of radiolabeled compounds in laboratory animals nih.govnih.govresearchgate.netnjdmpk.comqps.com.

Metabolism: This involves the biochemical modification of the compound, primarily by enzymes in the liver, but also in other tissues like the skin genoskin.com. Metabolism can lead to the formation of active or inactive metabolites.

Excretion: This is the elimination of the compound and its metabolites from the body, typically via urine or feces genoskin.com.

Animal models are commonly used in drug discovery and development to assess ADME properties, with the selection of an appropriate animal model often based on similarities to humans in physiological and biochemical parameters governing these processes nih.gov. For a compound like "this compound," if it were a drug candidate, ADME studies in animal models would be critical to understand its systemic exposure, tissue targeting, and elimination pathways.

Elucidation of Metabolic Pathways in Animal Systems

The elucidation of metabolic pathways is a crucial aspect of preclinical biotransformation research. This involves identifying the enzymes responsible for metabolizing the compound and the resulting metabolites scholaris.caacs.org. Understanding these pathways is essential for predicting potential drug-drug interactions and identifying active or toxic metabolites.

In animal systems, metabolic studies often involve administering the compound and then analyzing biological samples (e.g., plasma, urine, feces, liver tissue) for the parent compound and its metabolites. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) are commonly used for metabolite identification and structural elucidation. Biotransformation in vivo is often initiated by cytochrome P450 (CYP450) enzymes, followed by phase II enzymes such as glutathione (B108866) S-transferases (GSTs), sulfotransferases (SULTs), and UDP-glucuronosyltransferases (UGTs), which further metabolize compounds scgcorp.comnih.gov. For example, studies on other compounds have shown that at high doses, the capacity of metabolic pathways for conjugation may be exceeded, leading to increased metabolism by alternative pathways pharmacompass.com. If "this compound" were a compound, its metabolic fate in animal models would be thoroughly investigated to understand how it is transformed within the living system.

Advanced Analytical Techniques for Compound Quantification in Biological Matrices (e.g., Quantitative Whole-Body Autoradiography)

Accurate quantification of a compound and its metabolites in various biological matrices is fundamental to preclinical pharmacokinetic and biotransformation studies. Advanced analytical techniques are employed to achieve high sensitivity and specificity.

Quantitative Whole-Body Autoradiography (QWBA) is a powerful imaging technique used to determine the tissue distribution and concentrations of radiolabeled compounds in laboratory animals nih.govnih.govresearchgate.netnjdmpk.comqps.com. In QWBA, a radiolabeled version of the compound (e.g., with 14C or 3H) is administered to animals. At various time points, the animals are sacrificed, frozen, and sectioned. The sections are then placed in contact with imaging plates, and the resulting autoradiograms provide a visual representation of radioactivity distribution throughout the entire animal researchgate.netnjdmpk.com. Quantitative analysis of these autoradiograms allows for the determination of radioactivity concentration in most organs and tissues, providing information on tissue pharmacokinetics, penetration, accumulation, and retention nih.govresearchgate.netnjdmpk.comqps.com. QWBA can detect potential sites of accumulation and localization even in very small tissues njdmpk.com. This technique is considered an industry standard for preclinical tissue distribution studies and is often combined with radiolabeled mass balance and plasma pharmacokinetic studies to provide comprehensive ADME data nih.govnih.govqps.com.

Other advanced analytical techniques used for compound quantification in biological matrices include:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique is widely used for the quantification of parent compounds and metabolites in plasma, urine, tissue homogenates, and other biological fluids.

High-Performance Liquid Chromatography (HPLC): Often coupled with various detectors (e.g., UV, fluorescence), HPLC is used for separation and quantification of compounds.

If "this compound" were a chemical compound undergoing preclinical evaluation, these advanced analytical techniques, especially QWBA for tissue distribution, would be indispensable for thoroughly characterizing its pharmacological profile.

Compound Names and Corresponding PubChem CIDs

Advanced Methodological Approaches and Future Research Perspectives

Integration of Multi-Omics Data for Comprehensive Compound Analysis

The integration of multi-omics data, encompassing genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of how a chemical compound interacts with biological systems. For 9-Methylanthracene (B110197), a comprehensive multi-omics approach could provide insights into its cellular effects. For instance, transcriptomic analysis could reveal changes in gene expression profiles upon exposure, indicating activated pathways or stress responses. Proteomics could identify altered protein levels and post-translational modifications, offering a deeper understanding of direct and indirect protein targets. Metabolomics could map changes in metabolic pathways, shedding light on how the compound is processed, its impact on cellular energy, and the generation of any bioactive metabolites. Given 9-Methylanthracene's reported genotoxic activities, such studies could precisely identify the molecular signatures associated with its interaction with DNA and cellular repair mechanisms. researchgate.net

Systems Pharmacology Approaches to Deciphering Compound Actions

Systems pharmacology aims to understand the complex interplay between a compound, its multiple targets, and the broader biological network, moving beyond single-target drug discovery. For 9-Methylanthracene, this approach could involve computational modeling to predict its potential protein interactions and off-target effects based on its structural characteristics. Network analysis could then map these interactions onto biological pathways, identifying key nodes or regulatory mechanisms perturbed by the compound. Given the recent findings on 9-Methylanthracene derivatives acting as p53 activators, systems pharmacology could be instrumental in mapping the entire p53 signaling network and identifying other potential targets or synergistic pathways that enhance its anti-cancer activity. nih.govresearchgate.netmdpi.com This could also help in understanding its stereoselective metabolism observed in liver microsomes and how different metabolites might exert distinct pharmacological effects. researchgate.net

Identification and Validation of Preclinical Biomarkers for Compound Response

The identification and validation of preclinical biomarkers are crucial for predicting and monitoring the biological response to a chemical compound. For 9-Methylanthracene and its derivatives, particularly in the context of their emerging anti-cancer properties, biomarkers could be molecular indicators of efficacy or potential cellular perturbation. Recent research on novel 9-Methylanthracene derivatives, such as compound 13e (a derivative of (10-methylanthracen-9-yl)methyl carbamimidothioate, XI-011), has shown their ability to suppress MDM4 protein expression and significantly upregulate p53 protein levels in glioblastoma multiforme (GBM) cells. researchgate.netmdpi.com This suggests that MDM4 suppression and p53 activation could serve as preclinical biomarkers for assessing the compound's mechanism-of-action and its antiproliferative effects. Further studies would involve validating these biomarkers in various preclinical models, correlating their expression levels with observed biological outcomes (e.g., tumor regression, cell cycle arrest, apoptosis). nih.govresearchgate.netmdpi.com

Exploration of Novel Therapeutic Strategies Based on Compound Mechanisms

The discovery that novel 9-Methylanthracene derivatives can act as p53 activators opens new avenues for therapeutic strategies, particularly in cancers where p53 function is impaired. Glioblastoma multiforme (GBM), a highly aggressive brain tumor, is a significant clinical challenge often characterized by aberrant p53 pathways. nih.govresearchgate.net Derivatives of 9-Methylanthracene, such as XI-011 and its analogs, have been designed and synthesized to activate and stabilize p53 by disrupting its interaction with negative regulators like MDM4. nih.govresearchgate.netmdpi.com

Detailed Research Findings: A study investigated 43 new analogs of XI-011, a 9-methylanthracene derivative, for their anti-glioma activities. Five compounds (13d, 13e, 14a, 14b, and 14n) demonstrated good anti-glioma activity against U87 cells, with half-maximal inhibitory concentration (IC50) values below 2 µM. Notably, compound 13e exhibited the strongest anti-glioma activity, with an IC50 value of 0.53 µM. nih.govresearchgate.net Mechanistic analyses confirmed that 13e suppressed MDM4 protein expression and upregulated p53 protein levels, leading to G2/M phase cell cycle arrest and apoptosis in U87 cells. researchgate.netmdpi.com

Table 1: Antiproliferative Activity of Selected 9-Methylanthracene Derivatives in U87 Glioblastoma Cells

| Compound | IC50 (µM) | Mechanism of Action |

| XI-011 | N/A (Control) | Activates p53 by inhibiting MDM4 expression nih.gov |

| 13d | < 2 | p53 activation nih.gov |

| 13e | 0.53 | Suppresses MDM4, Upregulates p53, Induces G2/M arrest & Apoptosis researchgate.netmdpi.com |

| 14a | < 2 | p53 activation nih.gov |

| 14b | < 2 | p53 activation nih.gov |

| 14n | < 2 | p53 activation nih.gov |

| Doxorubicin (B1662922) (DOX) | N/A (Control) | Chemotherapeutic agent nih.gov |

This research highlights the potential for developing 9-Methylanthracene-based compounds as novel therapeutic agents, particularly for difficult-to-treat cancers like GBM, by targeting specific molecular pathways such as the p53-MDM4 axis. nih.govresearchgate.net

Emerging Directions and Unanswered Questions in Compound-Related Research

Beyond its potential as a pharmaceutical intermediate, 9-Methylanthracene is also being explored in advanced materials science due to its unique photomechanical properties. Research has demonstrated its use in creating photomechanical structures, such as nanowires in porous alumina (B75360) templates, which undergo [4+4] photodimerization upon UV light exposure, generating mechanical work. mdpi.com Further studies have investigated photomechanically induced magnetic field responses by controlling molecular orientation in 9-Methylanthracene microcrystals, suggesting applications in light-modulated micro-actuators or sensors. researchgate.net

Unanswered questions in 9-Methylanthracene-related research include a more detailed understanding of its long-term biological effects, especially given its classification as a "questionable carcinogen" with reported human mutation data. nih.gov Future research could focus on:

Comprehensive Toxicological Profiling: Deeper investigations into its genotoxic and carcinogenic mechanisms using advanced in vitro and in vivo models.

Structure-Activity Relationship (SAR) for Therapeutic Derivatives: Further refinement of 9-Methylanthracene derivatives to improve potency, selectivity, and pharmacokinetic profiles for therapeutic applications, particularly in cancer therapy.

Novel Material Applications: Expanding the exploration of its photomechanical and optoelectronic properties for innovative technologies, including responsive materials and advanced optical devices.

Environmental Impact and Degradation: Understanding its fate and transformation in the environment, especially given its widespread presence as a polycyclic aromatic hydrocarbon (PAH).

These emerging directions underscore the multifaceted research potential of 9-Methylanthracene, ranging from medicinal chemistry to advanced materials science.

Q & A

Q. How does PTEN status influence experimental design when investigating CCRIS 779’s mechanism of action?

Experimental design must incorporate isogenic PTEN+/+ and PTEN−/− cell lines to isolate the role of PTEN loss in FRAP/mTOR pathway activation. In vivo models should compare tumor growth inhibition in PTEN-deficient versus PTEN-intact systems. Controls should include untreated cohorts and cells with constitutively active Akt to validate pathway dependency .

Q. What statistical methods are critical for analyzing this compound’s efficacy in preclinical studies?

Use multivariate regression to account for variables like tumor volume, phosphorylation levels (e.g., S6 kinase activity), and PTEN status. Kaplan-Meier survival curves and log-rank tests are recommended for in vivo studies. Ensure power analysis is performed to determine sample size adequacy .

How should researchers formulate a focused research question on this compound’s therapeutic potential?

Apply the FINER framework: Ensure the question is Feasible (e.g., accessible PTEN−/− models), Interesting (mechanistic novelty), Novel (unexplored combinatorial therapies), Ethical (animal welfare compliance), and Relevant (clinical translatability). Avoid overly broad questions like "How does this compound work?" in favor of specificity, such as "Does this compound synergize with PI3K inhibitors in PTEN-null glioblastoma?" .

Advanced Research Questions

Q. How can researchers resolve contradictions in downstream pathway inhibition data when using this compound?

Contradictions may arise if S6 phosphorylation is inhibited uniformly across cell lines, yet growth suppression varies. Address this by integrating phosphoproteomic profiling (e.g., reverse-phase protein arrays) to map off-target effects and validate pathway specificity. Use siRNA knockdown of FRAP/mTOR to confirm on-target activity .

Q. What methodologies optimize the integration of multi-omics data in this compound studies?

Combine RNA-seq (transcriptomic), mass spectrometry (proteomic), and phospho-flow cytometry (signaling activity) datasets. Employ bioinformatics tools like Gene Set Enrichment Analysis (GSEA) to identify pathway crosstalk. Validate findings using clustered regularly interspaced short palindromic repeats (CRISPR) screens to pinpoint genetic dependencies .

Q. How can researchers ensure reproducibility in this compound experiments across laboratories?

Adhere to the ARRIVE guidelines for preclinical studies: report detailed protocols for cell culture conditions (e.g., serum concentration, passage number), drug dosing schedules, and endpoint measurements (e.g., tumor volume, immunohistochemistry). Share raw data and code for statistical analyses via repositories like Figshare or Zenodo .

Q. What strategies validate this compound’s selectivity for FRAP/mTOR in complex tumor microenvironments?

Use kinase profiling assays (e.g., KINOMEscan) to assess off-target binding. Employ patient-derived xenograft (PDX) models with matched PTEN status to evaluate tumor heterogeneity. Correlate drug response with PTEN immunohistochemistry scores and phospho-S6 levels in clinical biopsy samples .

Methodological Considerations

-

Data Tables : Key metrics from include:

Model System PTEN Status S6 Phosphorylation (Fold Change) Tumor Growth Inhibition (%) Mouse Cells (In Vitro) −/− 3.2 78 Human Xenografts +/+ 1.1 22 -

Ethical Compliance : For in vivo work, include Institutional Animal Care and Use Committee (IACUC) approval details and adhere to the 3Rs (Replacement, Reduction, Refinement) .

-

Literature Synthesis : Compare results with prior mTOR inhibitors (e.g., rapamycin, everolimus) to contextualize this compound’s efficacy and toxicity profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.